molecular formula C5H6S2 B1582169 3-(Methylthio)thiophene CAS No. 20731-74-2

3-(Methylthio)thiophene

Cat. No. B1582169
CAS RN: 20731-74-2
M. Wt: 130.2 g/mol
InChI Key: OTYBVBDWIKXFDO-UHFFFAOYSA-N
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Description

3-(Methylthio)thiophene (3-MTT) is an organosulfur compound that is becoming increasingly popular in the scientific research community due to its unique properties and applications. It is a heterocyclic aromatic compound with a five-membered ring containing one sulfur atom and three carbon atoms. The sulfur atom is connected to the ring by a methylthio group. 3-MTT has a wide range of applications, from pharmaceuticals to materials science and biochemistry.

Scientific Research Applications

Polyfunctionalization in Organic Synthesis

3-(Methylthio)thiophene has been utilized in the polyfunctionalization of thiophenes. This process involves direct polymetalation with superbases followed by quenching with an electrophile, leading to derivatives of this compound. This one-step polyfunctionalization method is significant in the synthesis of complex organic molecules (Fattuoni et al., 2006).

Crystal Structure Analysis in Material Science

The crystal structure of compounds derived from this compound has been reported, highlighting its significance in material science. These structures are relevant in the development of heterocyclic compounds used in various applications including pharmaceuticals and electronic devices (Nagaraju et al., 2018).

Environmental Applications

Poly (3-methylthiophene), a derivative of this compound, has been applied for the removal of silver ions from aqueous solutions. This demonstrates its potential in environmental applications, particularly in water treatment and purification processes (Ansari & Delavar, 2009).

Electronic and Optical Properties in Polymer Science

Research has been conducted on the electronic structures of derivatives of this compound. These studies are crucial for understanding the bonding in polythiophenes, which are used in electronic and optoelectronic devices. The findings contribute to the development of materials with tailored electrical properties (Kiliç et al., 1996).

Energy Applications in Electrochemical Synthesis

Electrochemical synthesis of polythiophenes and polyselenophenes, including poly(3-methylthiophene), highlights its application in the energy sector. These polymers are used in devices like thin-film transistors and solar cells, showcasing their role in renewable energy technologies (Dian et al., 1986).

Pharmaceutical Research and Biocompatibility Studies

In the field of pharmaceuticals, derivatives of this compound have been studied for their potential as pharmaceutical agents. Additionally, biocompatibility studies of polythiophene derivatives indicate their minimal interference with biological systems, which is essential for medical applications (Waugaman et al., 2003).

properties

IUPAC Name

3-methylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S2/c1-6-5-2-3-7-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYBVBDWIKXFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334146
Record name 3-(Methylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20731-74-2
Record name 3-(Methylthio)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20731-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylthio)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylthio)thiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using superbases like LICKOR for the polyfunctionalization of 3-(Methylthio)thiophene compared to traditional organolithium reagents?

A1: Superbases like LICKOR allow for a higher degree of metalation in this compound compared to organolithium reagents. While organolithium reagents primarily achieve bimetallation at the 2 and 5 positions, superbases facilitate trimetallation. This means that in addition to the 2 and 5 positions, the alpha position relative to the thioether sulfur atom also gets deprotonated []. This enhanced reactivity opens up possibilities for creating more complex and diverse derivatives of this compound in a single step [].

Q2: How does the position of the methylthio group on the thiophene ring affect its reactivity towards metalation?

A2: The position of the methylthio group significantly influences the metalation pattern. 2-(Methylthio)thiophene undergoes bimetallation at the 5-position and the alpha position to the methylthio sulfur atom when treated with a superbase. On the other hand, this compound experiences bimetallation at the 2 and 5 positions with organolithium reagents and trimetallation at the 2, 5, and alpha positions with superbases []. This difference highlights how the methylthio group directs metalation depending on its position on the thiophene ring.

Q3: Beyond its use in material science, what other applications have been explored for 3-(alkylthio)thiophene derivatives?

A3: Research has investigated the flavor properties of various 3-(alkylthio)thiophene derivatives. Compounds like (3-methylthio)thiophene, (3-ethylthio)thiophene, and (3-propylthio)thiophene have been synthesized and evaluated for their potential use as meat flavoring agents []. This demonstrates the potential of this class of compounds in the food industry.

Q4: What are the potential benefits of using poly(3-methylthio)thiophene blends in solar cell technology?

A4: While specific benefits are not detailed in the provided abstracts, the use of poly(3-methylthio)thiophene blends in bulk heterojunction solar cells [] suggests their potential for improving solar cell efficiency. Further research is needed to elucidate their specific advantages in this field.

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